Radezolid is a novel biaryloxazolidinone antibiotic currently in clinical development. [, , , , ] It belongs to the oxazolidinone class of antibiotics, which are characterized by their unique mechanism of action and effectiveness against multidrug-resistant Gram-positive bacteria. [, , , , ] Radezolid is being investigated for its potential in treating various bacterial infections, including those caused by linezolid-resistant strains. [, , ]
Radezolid is distinguished from earlier oxazolidinones by the presence of a biaryl spacer and a heteroaryl side chain. [, ] These structural features contribute to its unique pharmacological properties. [, ] The biaryl spacer is believed to enhance its binding affinity to the ribosome, while the heteroaryl side chain increases its ionization and hydrophilicity at physiological pH. [, ]
Radezolid, like other oxazolidinones, exerts its antibacterial activity by inhibiting bacterial protein synthesis. [, , , , ] It binds to the peptidyl transferase center (PTC) of the bacterial ribosome, specifically targeting the 50S ribosomal subunit. [, , , ] This binding interferes with the initiation phase of translation, preventing the formation of the initiation complex and subsequent protein synthesis. [, ] Radezolid exhibits context-specific inhibition, preferentially stalling translation when alanine occupies the penultimate position of the nascent peptide chain. [, ] This selectivity is attributed to the formation of a hydrophobic crevice by Radezolid within the ribosome, which accommodates the alanine side chain. []
Radezolid is a dibasic molecule with increased hydrophilicity at physiological pH compared to earlier oxazolidinones like linezolid. [] This characteristic is attributed to the presence of the heteroaryl side chain. [] The enhanced hydrophilicity contributes to its favorable pharmacokinetic properties, including good tissue penetration and a longer half-life than linezolid. [, ]
Radezolid's primary scientific application lies in its potential as a novel antibacterial agent, particularly against multidrug-resistant Gram-positive bacteria. [, , , , ] Research highlights its effectiveness against various bacterial species, including:
Beyond its direct antibacterial effects, Radezolid is investigated for its cellular pharmacokinetics and pharmacodynamics. [, ] Studies reveal its significant accumulation within phagocytic cells, such as macrophages and neutrophils, which play crucial roles in the immune response against bacterial infections. [, , ] This accumulation, coupled with its potent activity against intracellular bacteria like S. aureus and L. monocytogenes, suggests its potential for treating infections where intracellular bacteria contribute to persistence. []
Additionally, research indicates that Radezolid can reverse cisplatin resistance in oral squamous cell carcinoma by repressing the expression of RRBP1, a protein involved in regulating drug resistance pathways. [, ] This finding highlights its potential for repurposing as a chemosensitizing agent in cancer treatment.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: